
N-(3-hydroxypropyl)-4-methoxy-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-4-methoxy-3-nitroaniline is a member of 2-nitroanisoles.
Applications De Recherche Scientifique
Polymer Research and Drug Delivery Systems
N-(3-hydroxypropyl)-4-methoxy-3-nitroaniline and its derivatives are significantly used in polymer research, particularly in developing drug delivery systems. Duncan et al. (1983) explored polymers containing enzymatically degradable bonds, focusing on N-(2-hydroxypropyl)methacrylamide copolymers with oligopeptide side-chains designed for efficient degradation by lysosomal enzymes. This research highlights the potential of such copolymers in drug delivery, specifically their intralysosomal hydrolysis susceptibility (Duncan et al., 1983). Similarly, Rejmanová et al. (1985) investigated the stability of these copolymers in rat plasma and serum, crucial for their application as targetable drug carriers (Rejmanová et al., 1985).
Solution Properties of Drug Carriers
The solution properties of drug carriers based on poly[N‐(2‐hydroxypropyl)methacrylamide] containing biodegradable bonds have been a subject of study. Ulbrich et al. (1987) found that these polymers form micelles in water, with implications for the controlled release of drugs (Ulbrich et al., 1987).
Photoreaction Studies
The compound's derivatives have been used in studies focusing on photoreaction. Cantos et al. (1987) examined the photosubstitution of 4-nitroveratrole with n-hexylamine, producing isomeric anilines, and discussed the mechanistic pathways involved (Cantos et al., 1987).
Enzymatic Degradation Research
Research into the enzymatic degradation of polymers featuring nitroaniline derivatives has been conducted to understand better how these materials behave under biological conditions. Duncan et al. (1982) investigated the hydrolysis of side-chains of N-(2-hydroxypropyl)methacrylamide copolymers by lysosomal thiol-proteinases, providing insights into the biochemical interactions of these polymers (Duncan et al., 1982).
Chromatographic Applications
Vahidi et al. (1971) developed a paper-chromatographic method for assaying 3-methoxy-4-hydroxymandelic acid (VMA) in urine, involving the reaction with diazotized p-nitroaniline. This application demonstrates the utility of nitroaniline derivatives in analytical chemistry (Vahidi et al., 1971).
Propriétés
Formule moléculaire |
C10H14N2O4 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
3-(4-methoxy-3-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C10H14N2O4/c1-16-10-4-3-8(11-5-2-6-13)7-9(10)12(14)15/h3-4,7,11,13H,2,5-6H2,1H3 |
Clé InChI |
XTHZXDQMYZKRAP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NCCCO)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C(C=C1)NCCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



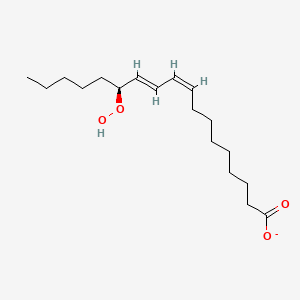


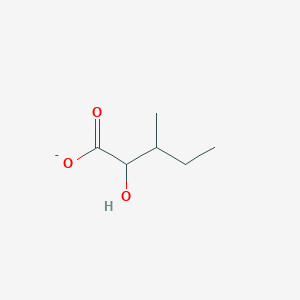
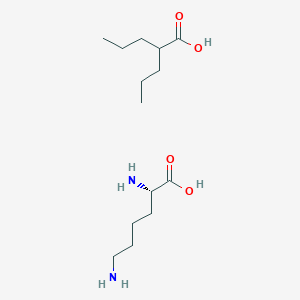
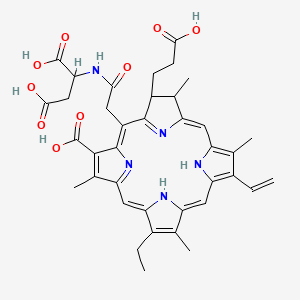
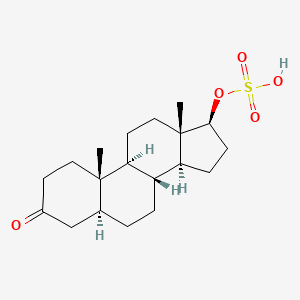




![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)

